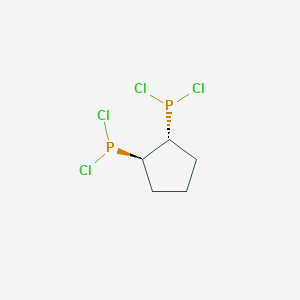
(1R,2R)-Cyclopentane-1,2-diylbis(phosphonous dichloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TRANS-1,2-BIS(DICHLOROPHOSPHINO)CYCLOPENTANE: is a chemical compound characterized by the presence of two dichlorophosphino groups attached to a cyclopentane ring. This compound belongs to the class of organophosphorus compounds and is known for its unique structural and chemical properties.
Synthetic Routes and Reaction Conditions:
Laboratory Synthesis: The compound can be synthesized through the reaction of cyclopentadiene with phosphorus trichloride (PCl3) followed by chlorination.
Industrial Production Methods: On an industrial scale, the synthesis involves the chlorination of cyclopentadiene using PCl3 under controlled conditions to ensure the formation of the dichlorophosphino groups.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to convert the dichlorophosphino groups into other functional groups.
Substitution: Substitution reactions are common, where the chlorine atoms can be replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, such as amines and alcohols.
Major Products Formed:
Oxidation Products: Phosphine oxides and other oxidized derivatives.
Reduction Products: Phosphine derivatives.
Substitution Products: Various substituted cyclopentanes.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a ligand in coordination chemistry and organometallic chemistry. It can form complexes with transition metals, which are useful in catalysis and material science. Biology: Medicine: The compound's derivatives can be explored for their medicinal properties, including potential use as pharmaceuticals. Industry: It is used in the production of advanced materials, including polymers and nanomaterials.
Wirkmechanismus
The compound exerts its effects through its ability to coordinate with metal ions, forming stable complexes. The mechanism involves the donation of electron pairs from the phosphino groups to the metal center, resulting in the formation of coordination bonds. This interaction can influence the reactivity and properties of the metal complexes.
Molecular Targets and Pathways Involved:
Coordination Chemistry: The primary pathway involves the formation of metal-ligand complexes.
Catalysis: The complexes formed can act as catalysts in various chemical reactions, influencing reaction rates and selectivity.
Vergleich Mit ähnlichen Verbindungen
1,2-Bis(dichlorophosphino)ethane: Similar structure but with an ethane backbone instead of cyclopentane.
1,2-Bis(dichlorophosphino)benzene: Similar dichlorophosphino groups but with a benzene ring instead of cyclopentane.
Uniqueness:
Structural Uniqueness: The cyclopentane ring in TRANS-1,2-BIS(DICHLOROPHOSPHINO)CYCLOPENTANE provides a different spatial arrangement compared to linear or aromatic backbones.
Chemical Properties: The cyclopentane backbone influences the reactivity and stability of the compound, making it distinct from its counterparts.
This comprehensive overview highlights the significance of TRANS-1,2-BIS(DICHLOROPHOSPHINO)CYCLOPENTANE in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound in the field of chemistry and beyond.
Eigenschaften
CAS-Nummer |
88293-05-4 |
|---|---|
Molekularformel |
C5H8Cl4P2 |
Molekulargewicht |
271.9 g/mol |
IUPAC-Name |
dichloro-[(1R,2R)-2-dichlorophosphanylcyclopentyl]phosphane |
InChI |
InChI=1S/C5H8Cl4P2/c6-10(7)4-2-1-3-5(4)11(8)9/h4-5H,1-3H2/t4-,5-/m1/s1 |
InChI-Schlüssel |
PISQAMILQYKMAJ-RFZPGFLSSA-N |
Isomerische SMILES |
C1C[C@H]([C@@H](C1)P(Cl)Cl)P(Cl)Cl |
Kanonische SMILES |
C1CC(C(C1)P(Cl)Cl)P(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


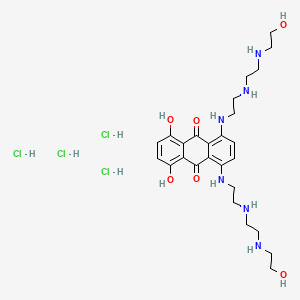
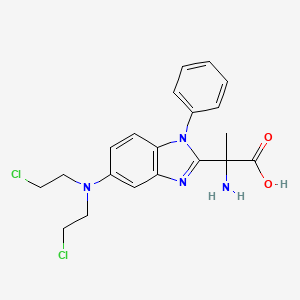
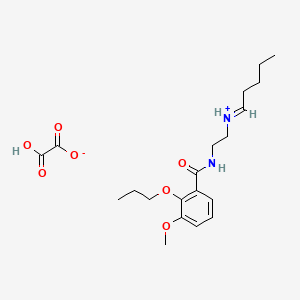
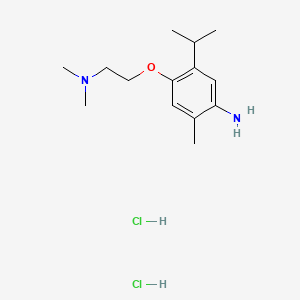
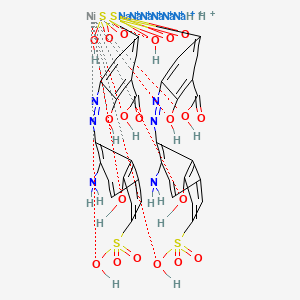
![2-[(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)oxy]ethyl-dimethylazanium;(Z)-4-hydroxy-4-oxobut-2-enoate](/img/structure/B15347527.png)
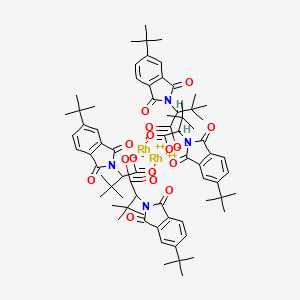
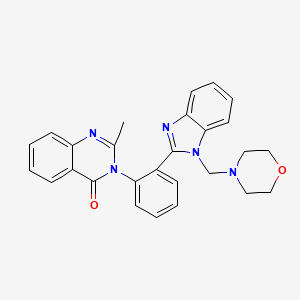

![[3-(2,3-Dihydro-1,4-benzodioxin-7-yl)-1-(4-fluorophenyl)propyl]azaniumchloride](/img/structure/B15347550.png)
![2-[(E)-2-cyano-3-[4-(diethylamino)phenyl]prop-2-enoyl]oxyethyl-trimethylazanium;benzoate](/img/structure/B15347552.png)
![Acetamide, N-[3-(diethylamino)-4-(2-methoxyethoxy)phenyl]-](/img/structure/B15347554.png)


